molecular formula C6H9N3O B2359131 2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine CAS No. 1541853-83-1

2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine

Cat. No. B2359131
CAS RN: 1541853-83-1
M. Wt: 139.158
InChI Key: UFTFTRFTKYFLFS-UHFFFAOYSA-N
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Description

“2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine” is a chemical compound that belongs to the class of oxazoles . Oxazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . Oxazoles have a five-membered ring structure containing one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine” is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The exact molecular formula and weight are not available in the search results.


Chemical Reactions Analysis

Oxazoles and their derivatives are known to undergo a variety of chemical reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . Direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-4-5-3-6-9(8-5)1-2-10-6/h3H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFTRFTKYFLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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